molecular formula C24H22N4O5 B2442753 7-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-71-8

7-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2442753
CAS No.: 1021258-71-8
M. Wt: 446.463
InChI Key: ROYYSHYZACWVCQ-UHFFFAOYSA-N
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Description

7-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Heterocyclic Compound Synthesis : Research by Abu‐Hashem, Al-Hussain, and Zaki (2020) explores the synthesis of complex heterocyclic compounds, including pyrimidine derivatives, showcasing the versatility and potential applications in chemical synthesis (Abu‐Hashem et al., 2020).

  • Method Development in Organic Chemistry : Majumdar, Das, and Jana (1998) developed methods for synthesizing pyrrolo[3,2-d]pyrimidine derivatives, highlighting the compound's significance in advancing organic synthesis techniques (Majumdar et al., 1998).

  • Catalysis and Reaction Mechanisms : Troxler and Weber's (1974) work on the reaction between aminobenzimidazole and dimethyl acetylenedicarboxylate to yield pyrimido[1, 2-a]benzimidazoles demonstrates the compound's role in understanding catalysis and reaction mechanisms in organic chemistry (Troxler & Weber, 1974).

Biological and Pharmaceutical Applications

  • Antitumor and Anticancer Research : The synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives by Grivsky et al. (1980) indicate potential applications in developing antitumor and anticancer agents (Grivsky et al., 1980).

  • Anti-Inflammatory and Analgesic Agents : Research by Petrie et al. (1985) on pyrazolo[3,4-d]pyrimidine ribonucleosides highlights their biological activity and potential as anti-inflammatory and analgesic agents (Petrie et al., 1985).

  • Antibacterial Agents : Palkar et al. (2017) synthesized novel benzo[d]thiazolyl substituted pyrazol-5-ones, showing promise as antibacterial agents, demonstrating the compound's role in developing new antibiotics (Palkar et al., 2017).

  • 5-Lipoxygenase Inhibition and Cytotoxicity : Rahmouni et al. (2016) synthesized pyrazolopyrimidines with significant activity against certain viruses and tumors, indicating the compound's potential in targeted therapies (Rahmouni et al., 2016).

  • Marine-sourced Drug Synthesis : Joshi and Dodge (2021) focused on the total synthesis of a marine-sourced pyrimidinyl benzamide, highlighting its potential as a template for new antibacterial drugs (Joshi & Dodge, 2021).

Properties

IUPAC Name

7-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-26-22-17(23(30)27(2)24(26)31)13-18(28(22)14-15-6-4-3-5-7-15)21(29)25-16-8-9-19-20(12-16)33-11-10-32-19/h3-9,12-13H,10-11,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYYSHYZACWVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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